molecular formula C17H16ClN3O2 B5644579 N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea

N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea

Cat. No. B5644579
M. Wt: 329.8 g/mol
InChI Key: SMTKGVOHTAFUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives often involves the reaction of specific urea derivatives with a variety of anilines under controlled conditions. For example, a series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas, which share a similar structural framework, have been synthesized by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding products in 27–73% yields. These products show promise as inhibitors of human soluble epoxide hydrolase, indicating the potential therapeutic applications of similar compounds (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives can be explored through various spectroscopic and computational methods. For instance, studies on the crystal structure and biological activities of related compounds, such as (R)-N′-[2-(4-Methoxy-6-chloro)pyrimidyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea, provide insights into the structural features contributing to their biological effects. Crystallographic analysis reveals specific spatial arrangements and bonding patterns crucial for their activity (Li et al., 2006).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-12-3-1-4-14(11-12)20-17(23)19-13-6-8-15(9-7-13)21-10-2-5-16(21)22/h1,3-4,6-9,11H,2,5,10H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKGVOHTAFUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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